Cas no 84772-27-0 (6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone)

6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1H)-Quinazolinone is a heterocyclic compound featuring a quinazolinone core with chloro, phenyl, and thioxo functional groups. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The chloro substitution enhances electrophilic properties, while the thioxo group contributes to diverse binding interactions, particularly in medicinal chemistry applications. Its rigid aromatic framework ensures stability under various reaction conditions. The compound is often utilized in the development of biologically active molecules, including potential antimicrobial and antitumor agents. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial use.
6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone structure
84772-27-0 structure
Product name:6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone
CAS No:84772-27-0
MF:C14H9ClN2OS
MW:288.752060651779
MDL:MFCD02650967
CID:720015
PubChem ID:5204048

6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Quinazolinone,6-chloro-2,3-dihydro-3-phenyl-2-thioxo-
    • 6-CHLORO-2,3-DIHYDRO-3-PHENYL-2-THIOXO-1H-QUINAZOLIN-4-ONE
    • 6-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
    • 6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
    • 6-chloro-3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
    • 6-chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
    • 6-Chloro-3-phenyl-4(1H,3H)-quinazolinone-2-thione
    • 4(1H)-Quinazolinone, 6-chloro-2,3-dihydro-3-phenyl-2-thioxo-
    • FA-0604
    • 6-chloro-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
    • 84772-27-0
    • SCHEMBL9671456
    • MFCD02650967
    • Oprea1_751582
    • AKOS002090773
    • EU-0094324
    • SR-01000556776
    • SR-01000556776-1
    • J-518554
    • CS-0330924
    • DTXSID50409721
    • 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone
    • MDL: MFCD02650967
    • Inchi: 1S/C14H9ClN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
    • InChI Key: PXFAKLISLYPZTC-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(Cl)C=C2)C(=O)N(C2=CC=CC=C2)C1=S

Computed Properties

  • Exact Mass: 288.01200
  • Monoisotopic Mass: 288.0124118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • Density: 1.5
  • Melting Point: >350
  • Boiling Point: 455.1°C at 760 mmHg
  • Flash Point: 229.1°C
  • Refractive Index: 1.753
  • PSA: 69.88000
  • LogP: 3.70170
  • pka: 10.57±0.20(Predicted)

6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR14106-1g
6-Chloro-2,3-dihydro-3-phenyl-2-thioxo-1H-quinazolin-4-one
84772-27-0
1g
£64.00 2024-05-24
Alichem
A019109671-10g
6-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
84772-27-0 95%
10g
$400.00 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-311240-500mg
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone,
84772-27-0
500mg
¥722.00 2023-09-05
abcr
AB236230-500mg
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, 95%; .
84772-27-0 95%
500mg
€132.00 2025-02-19
A2B Chem LLC
AC30250-1mg
6-CHLORO-3-PHENYL-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
84772-27-0 >95%
1mg
$201.00 2024-04-19
abcr
AB236230-5 g
6-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, 95%; .
84772-27-0 95%
5 g
€478.80 2023-07-20
TRC
C733873-10mg
6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone
84772-27-0
10mg
$ 50.00 2022-06-06
Chemenu
CM217271-10g
6-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
84772-27-0 95%
10g
$338 2021-08-04
Chemenu
CM217271-5g
6-Chloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
84772-27-0 95%
5g
$253 2022-08-31
TRC
C733873-50mg
6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone
84772-27-0
50mg
$ 65.00 2022-06-06

6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone Related Literature

Additional information on 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone

Introduction to 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone (CAS No. 84772-27-0)

6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone (CAS No. 84772-27-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the quinazolinone class, which is well-known for its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chloro substituent and a thioxo group in its structure imparts distinct reactivity and functionality, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

The chemical structure of 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone consists of a fused ring system featuring a benzene ring connected to a pyrimidinone core. The chloro group at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial for further derivatization. The phenyl group at the 3-position contributes to hydrophobic interactions and may influence binding affinity to biological targets. The thioxo group (sulfur-based) introduces electronic and steric effects that can modulate the compound's interactions with enzymes and receptors.

In recent years, there has been growing interest in quinazolinone derivatives due to their reported efficacy against various diseases. Notably, studies have highlighted the potential of this class of compounds in inhibiting kinases, which are key enzymes involved in cell proliferation and signal transduction pathways. 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone has been investigated for its ability to modulate these pathways, particularly in the context of cancer therapy. Preliminary in vitro studies suggest that this compound exhibits inhibitory activity against certain tyrosine kinases, making it a promising candidate for further development.

The synthesis of 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzoyl chlorides or esters with thioamides or thioureas, followed by cyclization under acidic or basic conditions. The introduction of the chloro group typically occurs via chlorination reactions using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These synthetic strategies highlight the compound's versatility as a chemical scaffold for drug discovery.

From a pharmacological perspective, the biological activity of 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone has been explored in several preclinical models. Research indicates that this compound may possess anti-proliferative effects by interfering with critical signaling pathways involved in tumor growth and survival. Additionally, its structural features suggest potential applications in treating inflammatory diseases by inhibiting inflammatory cytokine production. These findings underscore the importance of further investigating this compound in animal models and clinical trials to validate its therapeutic potential.

The role of computational chemistry has become increasingly prominent in the study of 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone. Molecular docking simulations have been employed to predict binding interactions between this compound and target proteins such as kinases or transcription factors. These simulations not only help in understanding the mechanism of action but also guide the design of analogs with improved potency and selectivity. Advanced computational methods have also been used to assess metabolic stability and pharmacokinetic properties, providing valuable insights into drug-like characteristics.

Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic methodologies for producing 6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone. Alternative synthetic routes using environmentally benign reagents and catalysts have been investigated to minimize waste generation and energy consumption. For instance, microwave-assisted synthesis has shown promise in accelerating reaction times while maintaining high yields. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing practices.

The future direction of research on 6-Chloro-3-PHENYL-THIOXO-QUINAZOLINONE derivatives (including CAS No. 84772 - 27 - 0) is likely to focus on structure optimization and translational studies. By modifying substituents such as the chloro or phenyl groups, researchers aim to enhance bioavailability and reduce off-target effects. Additionally, exploring combination therapies involving this compound with other drugs may provide synergistic benefits in treating complex diseases like cancer or chronic inflammation.

In conclusion,6-Chloro-(CAS No:84772 - 27 - 0) remains an intriguing compound with significant potential in pharmaceutical applications, particularly due to its structural features and reported biological activities. Ongoing research efforts aim to elucidate its mechanisms of action further while developing novel derivatives with improved therapeutic profiles. As computational tools continue to evolve, so too will our ability to predict and optimize drug candidates like this one, ultimately contributing to more effective treatments for human diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84772-27-0)6-Chloro-3-Phenyl-2-Thioxo-2,3-Dihydro-4(1h)-Quinazolinone
A1196847
Purity:99%/99%
Quantity:5g/10g
Price ($):284.0/456.0